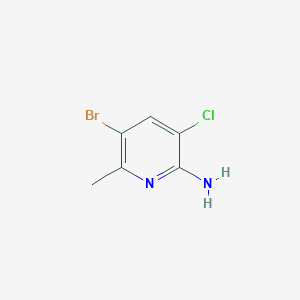

5-Bromo-3-chloro-6-methylpyridin-2-amine

Description

5-Bromo-3-chloro-6-methylpyridin-2-amine is a halogenated pyridine derivative with the molecular formula C₆H₅BrClN₂ and a molecular weight of 237.47 g/mol. The compound features a pyridine ring substituted with bromine (position 5), chlorine (position 3), and a methyl group (position 6), with an amine group at position 2. This structural configuration imparts unique electronic and steric properties, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name |

5-bromo-3-chloro-6-methylpyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrClN2/c1-3-4(7)2-5(8)6(9)10-3/h2H,1H3,(H2,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIMWZICFXKOGTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=N1)N)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-chloro-6-methylpyridin-2-amine typically involves the halogenation of 6-methylpyridin-2-amine. One common method is the bromination of 6-methylpyridin-2-amine using bromine in the presence of a suitable catalyst, followed by chlorination using a chlorinating agent such as thionyl chloride . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction parameters and higher yields. The use of automated systems and advanced catalysts can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 5-Bromo-3-chloro-6-methylpyridin-2-amine can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amine derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium azide, potassium cyanide, amines; typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Major Products:

Substitution Products: Azides, nitriles, and substituted amines.

Oxidation Products: Pyridine N-oxides.

Reduction Products: Reduced amine derivatives.

Scientific Research Applications

Medicinal Chemistry

5-Bromo-3-chloro-6-methylpyridin-2-amine serves as a precursor for synthesizing biologically active molecules. Its derivatives have been studied for various therapeutic properties:

- Antimicrobial Activity: In vitro studies have shown that this compound exhibits significant antibacterial effects against strains like Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 22.9 µM .

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Pseudomonas aeruginosa | 13.40 |

- Anti-inflammatory and Anticancer Properties: The compound's derivatives have been investigated for their potential in treating inflammatory diseases and cancer, showing promising results in preclinical studies.

Organic Synthesis

The compound is a valuable intermediate in the synthesis of more complex organic molecules, particularly heterocycles with pharmaceutical relevance. It has been utilized in various coupling reactions, including:

- Suzuki Coupling Reactions: This compound can participate in palladium-catalyzed Suzuki cross-coupling reactions to form novel pyridine derivatives . These derivatives are explored for their electronic properties and potential applications in liquid crystal technology.

Material Science

This compound is also employed in the development of advanced materials:

- Liquid Crystals and Organic Semiconductors: Its unique structural features contribute to the development of materials with desirable electronic and optical properties, making it suitable for applications in display technologies .

Mechanism of Action

The mechanism of action of 5-Bromo-3-chloro-6-methylpyridin-2-amine and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For instance, in antimicrobial applications, the compound may inhibit bacterial enzymes, disrupting essential metabolic pathways and leading to cell death . In anticancer research, its derivatives may interfere with signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Similar Pyridine Derivatives

5-Bromo-6-methylpyridin-2-amine

- Molecular Formula : C₆H₇BrN₂

- Molecular Weight : 188.05 g/mol

- Key Differences: Lacks the chlorine substituent at position 3. This compound (CAS 42753-71-9) is used in cross-coupling reactions due to the bromine’s reactivity as a leaving group .

3-Bromo-5-chloro-6-(trifluoromethyl)pyridin-2-amine

- Molecular Formula : C₆H₃BrClF₃N₂

- Molecular Weight : 283.45 g/mol

- Key Differences : Substitution of the methyl group with a trifluoromethyl (CF₃) group at position 4. The CF₃ group introduces strong electron-withdrawing effects, enhancing resistance to oxidation and altering metabolic stability in medicinal chemistry applications. This compound (95% purity) is listed with hazard warnings for skin/eye irritation .

5-Bromo-6-fluoropyridin-2-amine

- Molecular Formula : C₅H₄BrFN₂

- Molecular Weight : 191.00 g/mol

- Key Differences : Fluorine replaces chlorine at position 5. Fluorine’s smaller atomic radius and higher electronegativity increase the compound’s stability in acidic conditions. This derivative (CAS 944401-65-4) is utilized in radioimaging probes due to fluorine’s isotopic properties .

3-Bromo-6-chloro-5-methylpyridin-2-amine (Positional Isomer)

- Molecular Formula : C₆H₆BrClN₂

- Molecular Weight : 237.47 g/mol

- Key Differences : Structural isomer with bromine at position 3 and chlorine at position 6. Positional differences significantly alter electronic distribution, affecting regioselectivity in Suzuki-Miyaura couplings. The SMILES string CC1=CC(=C(N=C1Cl)N)Br highlights this variance .

5-Bromo-6-chloropyridin-2-amine

- Molecular Formula : C₅H₃BrClN₂

- Molecular Weight : 222.35 g/mol

- Key Differences : Lacks the methyl group at position 6. Reduced steric hindrance may facilitate nucleophilic aromatic substitution reactions. This compound is cataloged as a building block for heterocyclic synthesis .

Structural and Reactivity Trends

| Compound | Halogens (Positions) | Additional Groups | Molecular Weight (g/mol) | Key Reactivity Notes |

|---|---|---|---|---|

| 5-Bromo-3-chloro-6-methylpyridin-2-amine | Br (5), Cl (3) | CH₃ (6) | 237.47 | High steric bulk; dual leaving groups |

| 5-Bromo-6-methylpyridin-2-amine | Br (5) | CH₃ (6) | 188.05 | Optimized for cross-coupling |

| 3-Bromo-5-chloro-6-(trifluoromethyl)pyridin-2-amine | Br (3), Cl (5) | CF₃ (6) | 283.45 | Enhanced metabolic stability |

| 5-Bromo-6-fluoropyridin-2-amine | Br (5), F (6) | None | 191.00 | Acid-resistant; imaging applications |

| 5-Bromo-6-chloropyridin-2-amine | Br (5), Cl (6) | None | 222.35 | Favors nucleophilic substitution |

Biological Activity

5-Bromo-3-chloro-6-methylpyridin-2-amine is a pyridine derivative that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and various applications based on recent research findings.

Synthesis of this compound

The compound can be synthesized through several methods, often involving the reaction of 3-chloro-6-methylpyridine with suitable reagents under controlled conditions. A typical synthesis route includes:

- Starting Material : 3-chloro-6-methylpyridine.

- Reagents : Acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine).

- Conditions : The reaction is usually conducted under reflux to promote the formation of the acetamide derivative.

This compound serves as an intermediate for synthesizing more complex molecules with potential therapeutic effects .

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of halogen substituents (bromo and chloro) enhances its reactivity and binding affinity to biological targets, potentially influencing its pharmacokinetic properties such as solubility and stability .

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties:

- Antibacterial Effects : The compound has been tested against various Gram-positive and Gram-negative bacteria, showing promising Minimum Inhibitory Concentration (MIC) values. For instance, it demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with MIC values ranging from 4.69 to 22.9 µM .

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Pseudomonas aeruginosa | 13.40 |

Cytotoxic Activity

In vitro studies have indicated that the compound exhibits cytotoxic effects on various cancer cell lines, with inhibition rates exceeding 50% at concentrations as low as 0.05 mg/mL . The cytotoxicity profile suggests potential applications in cancer therapy.

Anti-thrombolytic Activity

The compound has also been evaluated for its anti-thrombolytic properties, with certain derivatives displaying significant activity against clot formation in human blood. For example, one derivative exhibited a high anti-thrombolytic activity percentage of 31.61% .

Case Studies

- Study on Antimicrobial Properties : A comprehensive study assessed the antibacterial and antifungal activities of various pyridine derivatives, including this compound. The results indicated that this compound could serve as a lead candidate for developing new antimicrobial agents due to its effective inhibition against pathogenic strains .

- Cytotoxicity Assessment : Another investigation focused on evaluating the cytotoxic effects of multiple derivatives derived from pyridine compounds, including our target compound. The study highlighted that most derivatives inhibited cell growth significantly, suggesting their potential use in cancer treatment strategies .

Q & A

Q. What are the recommended synthetic routes for 5-Bromo-3-chloro-6-methylpyridin-2-amine?

Methodological Answer: Synthesis typically involves sequential halogenation and functionalization of a pyridine scaffold. Key steps include:

- Methylation : Introducing the methyl group at position 6 via Friedel-Crafts alkylation or cross-coupling (e.g., Suzuki-Miyaura) using methyl boronic acid derivatives .

- Halogenation : Bromination and chlorination at positions 5 and 3, respectively, using reagents like N-bromosuccinimide (NBS) or PCl₃ under controlled conditions .

- Amination : Direct amination at position 2 via Buchwald-Hartwig coupling or nucleophilic substitution with ammonia/amines . Example Route:

| Step | Reagent/Condition | Target Position | Reference |

|---|---|---|---|

| 1 | CH₃I, AlCl₃ | 6-methyl | |

| 2 | NBS, DMF | 5-bromo | |

| 3 | PCl₅, reflux | 3-chloro | |

| 4 | NH₃, Cu catalyst | 2-amine |

Note : Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate intermediates .

Q. What spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer: A multi-technique approach ensures structural validation:

- NMR Spectroscopy :

- ¹H NMR : Identifies methyl (δ ~2.5 ppm) and amine protons (δ ~5 ppm, broad). Aromatic protons appear as distinct multiplets .

- ¹³C NMR : Confirms halogenated carbons (C-Br: δ ~110 ppm; C-Cl: δ ~125 ppm) .

Advanced Research Questions

Q. How does the methyl group at position 6 influence regioselectivity in cross-coupling reactions?

Methodological Answer: The 6-methyl group induces steric hindrance, directing reactions to less hindered positions. For example:

- Suzuki Coupling : Reactions at position 5 (bromo) proceed efficiently, while position 3 (chloro) remains inert due to steric shielding .

- DFT Analysis : Computational studies (e.g., B3LYP/6-31G*) show reduced electron density at position 3, favoring electrophilic attack at position 5 . Experimental Design :

- Compare coupling yields using Pd catalysts (e.g., Pd(PPh₃)₄ vs. Pd(OAc)₂).

- Monitor reaction kinetics via in-situ IR to assess steric effects .

Q. How can computational methods predict the compound’s reactivity in nucleophilic substitution?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., using Gaussian 16):

- Electrostatic Potential Maps : Highlight electron-deficient sites (e.g., C-Br vs. C-Cl) .

- Transition State Analysis : Compare activation energies for SNAr (nucleophilic aromatic substitution) at positions 3 and 5 . Case Study :

- Cl⁻ substitution at C3 is favored (ΔG‡ = 25 kcal/mol) over Br⁻ at C5 (ΔG‡ = 32 kcal/mol) due to lower steric strain .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.